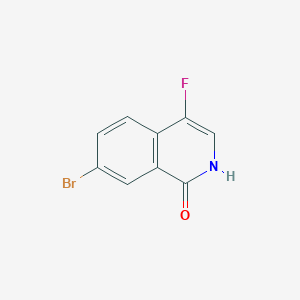![molecular formula C12H23NO3 B6262828 rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans CAS No. 400899-99-2](/img/no-structure.png)
rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as solvents, pesticides, and pharmaceuticals .
Synthesis Analysis
The synthesis of a carbamate typically involves the reaction of an amine with a suitable ester. In this case, the amine would be N-methyl-[(1r,4r)-4-hydroxycyclohexyl]amine and the ester would be tert-butyl chloroformate .Molecular Structure Analysis
The molecule contains a carbamate group (O=C(O)N), a tert-butyl group ((CH3)3C-), and a N-methyl-[(1r,4r)-4-hydroxycyclohexyl] group. The stereochemistry at the two chiral centers is specified as (1r,4r), indicating the spatial arrangement of the substituents .Chemical Reactions Analysis
Carbamates can undergo a variety of reactions, including hydrolysis, aminolysis, and alcoholysis. The specific reactions that this compound would undergo depend on the conditions and the reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of carbamates include moderate polarity, the ability to form hydrogen bonds, and stability under normal conditions .Applications De Recherche Scientifique
- Note : Proper storage conditions are essential to maintain stability. Store in cool, dry containers
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
Tetrasubstituted Pyrrole Synthesis
Solubility Studies
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans involves the reaction of tert-butyl N-methylcarbamate with (1r,4r)-4-hydroxycyclohexanone in the presence of a suitable catalyst to obtain the desired product.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "(1r,4r)-4-hydroxycyclohexanone", "catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-methylcarbamate in a suitable solvent.", "Step 2: Add (1r,4r)-4-hydroxycyclohexanone to the reaction mixture.", "Step 3: Add a suitable catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent.", "Step 6: Purify the product using column chromatography or recrystallization." ] } | |
Numéro CAS |
400899-99-2 |
Nom du produit |
rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans |
Formule moléculaire |
C12H23NO3 |
Poids moléculaire |
229.3 |
Pureté |
91 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



